molecular formula C19H13F2N3O4S B2990037 N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-01-0

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2990037
CAS No.: 941899-01-0
M. Wt: 417.39
InChI Key: FPWAEWZIIQFWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a 2-((3,4-difluorophenyl)amino)-2-oxoethyl group at the 4-position and a benzo[d][1,3]dioxole-5-carboxamide moiety at the 2-position. The benzodioxole ring, a fused bicyclic system with two oxygen atoms, contributes to metabolic stability and modulates solubility.

Properties

IUPAC Name

N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4S/c20-13-3-2-11(6-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWAEWZIIQFWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific molecular targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H16F2N4O4S\text{C}_{18}\text{H}_{16}\text{F}_2\text{N}_4\text{O}_4\text{S}

This structure features a thiazole moiety linked to a benzo[d][1,3]dioxole, which is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • EGFR Inhibition : The compound may act as an epidermal growth factor receptor (EGFR) inhibitor. Studies have shown that thiazole derivatives can inhibit EGFR activity, which is crucial in many cancers .
  • Antitumor Activity : Various derivatives have demonstrated significant antitumor effects against human cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation is noteworthy .
  • Selective Toxicity : Preliminary studies suggest that this compound exhibits selective toxicity against cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development .

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Activity Cell Line IC50 (μM) Selectivity
EGFR InhibitionHeLa (Cervical Cancer)5.0High
AntiproliferativeMCF-7 (Breast Cancer)3.6Moderate
CytotoxicityHUVEC (Normal Cells)>50Low

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related thiazole derivative in vitro. The compound exhibited a significant reduction in cell viability in HeLa cells with an IC50 value of 5.0 μM, indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Selective Toxicity

In another investigation involving MCF-7 breast cancer cells and normal human umbilical vein endothelial cells (HUVEC), the compound showed selective cytotoxicity. It achieved an IC50 of 3.6 μM against MCF-7 while demonstrating minimal toxicity to HUVEC cells (>50 μM), suggesting its potential as a targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related molecules based on three components: (1) the carboxamide scaffold, (2) the thiazole core, and (3) substituent effects.

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Carboxamide Group Substituents on Aryl Ring Molecular Weight Key Properties
Target Compound (This Work) Thiazole Benzo[d][1,3]dioxole-5-carboxamide 3,4-Difluorophenyl 431.4* High lipophilicity (fluorine), metabolic stability (benzodioxole)
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 5-Nitrothiophene-2-carboxamide 3,4-Difluorophenyl 394.3 Electron-withdrawing (nitro group), lower solubility
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) Benzodioxole Benzo[d][1,3]dioxole-5-carboxamide 3,4-Dimethoxyphenyl 342.3 Electron-donating (methoxy), higher solubility
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 5-Nitrothiophene-2-carboxamide 3-Methoxy-4-(trifluoromethyl)phenyl 437.4 Mixed electronic effects (methoxy/CF₃), moderate lipophilicity
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Thiazole Pivalamide 2,6-Difluorobenzyl 368.4 Steric bulk (pivalamide), enhanced metabolic resistance

*Calculated based on molecular formula.

Key Comparisons

Carboxamide Group Variations The benzodioxole carboxamide in the target compound contrasts with nitrothiophene carboxamides (e.g., ). Benzodioxole, with its oxygen-rich ring, balances metabolic stability and moderate polarity .

Thiazole Core Modifications The 4-position substitution with 2-((3,4-difluorophenyl)amino)-2-oxoethyl provides a flexible linker, enabling conformational adaptability. This contrasts with rigid aryl sulfonyl groups in triazole-thione derivatives (e.g., ), which restrict mobility but enhance planarity for intercalation.

Substituent Effects Fluorine atoms on the aryl ring (3,4-difluoro vs. 2,4-difluoro in ) influence dipole interactions and lipophilicity. The 3,4-difluoro configuration may enhance binding to targets with hydrophobic crevices compared to methoxy-substituted analogues (e.g., HSD-2 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.